molecular formula C15H23NO3 B3421811 Oxprenolol CAS No. 22972-96-9

Oxprenolol

Cat. No.: B3421811
CAS No.: 22972-96-9
M. Wt: 265.35 g/mol
InChI Key: CEMAWMOMDPGJMB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Oxprenolol can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2-allyloxyphenoxy)-3-chloropropane with isopropylamine . The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-60°C. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Oxprenolol undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the allyloxy group.

Scientific Research Applications

Oxprenolol has a wide range of scientific research applications:

Properties

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively.

CAS No.

22972-96-9

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol

InChI

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1

InChI Key

CEMAWMOMDPGJMB-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O

SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O

physical_description

Solid

Related CAS

6452-73-9 (hydrochloride)

solubility

6.80e-01 g/L

Origin of Product

United States

Synthesis routes and methods

Procedure details

When 1-(iso-propyl)-3-azetidinol and 2-allyloxyphenol were reacted in the same manner as in Example 6, 1-(2-allyloxyphenoxy)-3-(iso-propylamino)-2-propanol melting at 76°-79° C was obtained. The yield was 48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Oxprenolol
Reactant of Route 2
Reactant of Route 2
Oxprenolol
Reactant of Route 3
Reactant of Route 3
Oxprenolol
Reactant of Route 4
Reactant of Route 4
Oxprenolol
Reactant of Route 5
Reactant of Route 5
Oxprenolol
Reactant of Route 6
Reactant of Route 6
Oxprenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.